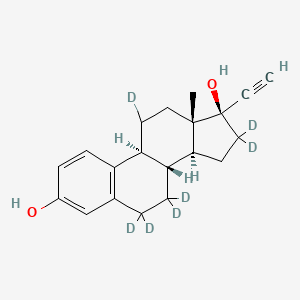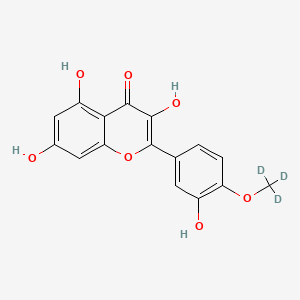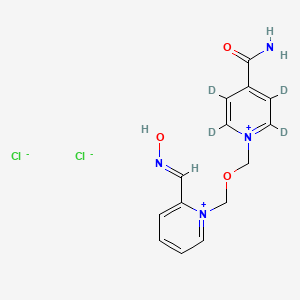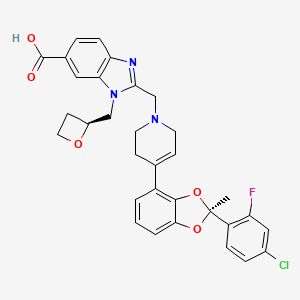
Vonoprazan (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vonoprazan hydrochloride is a first-in-class potassium-competitive acid blocker. It is primarily used for the treatment of acid-related disorders such as gastroduodenal ulcers, reflux esophagitis, and in combination with antibiotics for the eradication of Helicobacter pylori . Unlike traditional proton pump inhibitors, vonoprazan hydrochloride offers a more potent and sustained acid suppression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of vonoprazan hydrochloride involves several key steps:
Condensation Reaction: 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde is condensed with methylamine to form an imine intermediate.
Reduction: The imine intermediate is reduced using metal borohydride to yield the corresponding amine.
Sulfonylation: The amine is then reacted with pyridine-3-sulfonyl chloride in the presence of sodium hydride and crown ether to form the sulfonylated product.
Final Conversion: The sulfonylated product is treated with hydrogen chloride in an ethyl acetate solution to obtain vonoprazan hydrochloride.
Industrial Production Methods
The industrial production of vonoprazan hydrochloride involves similar steps but on a larger scale. The process includes:
Large-scale Condensation: Using large reaction tanks and controlled temperatures for the condensation reaction.
Efficient Reduction: Employing efficient reduction techniques to ensure high yield and purity.
Purification: The final product is purified through recrystallization and salting-out methods to remove impurities and achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Vonoprazan hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Metal borohydrides such as sodium borohydride are commonly used.
Substitution: Sodium hydride and crown ethers are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Vonoprazan hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Vonoprazan hydrochloride exerts its effects by inhibiting the H+/K±ATPase enzyme in gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By competitively blocking the potassium-binding site, vonoprazan hydrochloride effectively reduces acid secretion . This mechanism is distinct from proton pump inhibitors, which require acid activation and are affected by genetic polymorphisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tegoprazan: Another potassium-competitive acid blocker with similar applications.
Fexuprazan: A newer compound under development with similar mechanisms.
Proton Pump Inhibitors (e.g., Omeprazole, Lansoprazole): Traditional acid suppressants that work by inhibiting the H+/K±ATPase enzyme but require acid activation.
Uniqueness
Vonoprazan hydrochloride is unique due to its:
Potency: It is significantly more potent than traditional proton pump inhibitors.
Stability: It does not require acid activation and is stable in acidic conditions.
Rapid Onset: It has a faster onset of action compared to proton pump inhibitors.
Genetic Independence: Its efficacy is not affected by CYP2C19 genetic polymorphisms, unlike proton pump inhibitors.
Eigenschaften
Molekularformel |
C17H17ClFN3O2S |
|---|---|
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C17H16FN3O2S.ClH/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;/h2-9,11-12,19H,10H2,1H3;1H |
InChI-Schlüssel |
OJGGYCBXTRFIGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium](/img/structure/B12416916.png)
![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)

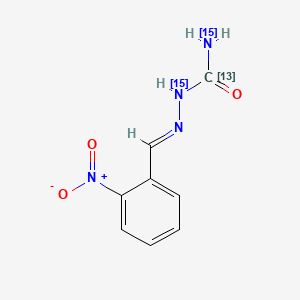
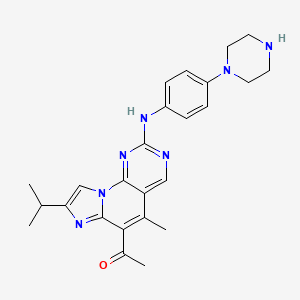
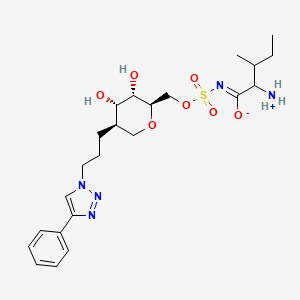
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
